molecular formula C18H23N3O2 B5886021 Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-methylphenyl)-1-piperazinyl]-

Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-methylphenyl)-1-piperazinyl]-

Cat. No.: B5886021
M. Wt: 313.4 g/mol
InChI Key: FOQLAVZWABOYOB-UHFFFAOYSA-N
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Description

The compound Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-methylphenyl)-1-piperazinyl]- (CAS: 923736-75-8) features a methanone core bridging two heterocyclic moieties: a 3-ethyl-5-methyl-substituted isoxazole ring and a piperazine ring bearing a 2-methylphenyl group. Its molecular formula is C₁₉H₂₅N₃O₂ (MW: 327.42 g/mol) . The isoxazole contributes to electronic stability, while the piperazine-aryl moiety modulates steric and pharmacokinetic properties. This scaffold is common in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes due to its balanced lipophilicity (predicted logP ~3.2) .

Properties

IUPAC Name

(3-ethyl-5-methyl-1,2-oxazol-4-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-4-15-17(14(3)23-19-15)18(22)21-11-9-20(10-12-21)16-8-6-5-7-13(16)2/h5-8H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQLAVZWABOYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)N2CCN(CC2)C3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-methylphenyl)-1-piperazinyl]- typically involves multiple steps, starting with the formation of the isoxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the formation of the methanone group, often through oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-methylphenyl)-1-piperazinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-methylphenyl)-1-piperazinyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-methylphenyl)-1-piperazinyl]- involves its interaction with specific molecular targets. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine-Linked Aryl Group

(a) Methanone, 4-(2,3-dimethylphenyl)-1-piperazinyl- (CAS: 923736-75-8)
  • Structural Difference : The piperazine-linked aryl group is 2,3-dimethylphenyl instead of 2-methylphenyl.
  • Synthesis : Similar to the target compound, involving condensation of substituted acyl chlorides with piperazine derivatives under reflux conditions .
(b) 4-(3-Chlorophenyl)-1-piperazinyl-methanone (STK487852)
  • Structural Difference : A 3-chlorophenyl group replaces the 2-methylphenyl.
  • Impact : The electronegative chlorine atom may enhance receptor binding via halogen bonding, as seen in serotonin/dopamine receptor ligands .
  • Activity : Chlorinated analogs often exhibit higher affinity for GPCRs compared to methyl-substituted derivatives .

Substituent Variations on the Isoxazole Ring

(a) [3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]-methanone (CAS: 1016491-92-1)
  • Structural Difference : The isoxazole bears a 2-chloro-6-fluorophenyl group, and the piperazine is linked to a 2-ethoxyphenyl.
(b) [3-Methyl-5-isopropyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-methanone (CAS: 1119807-02-1)
  • Structural Difference : The isoxazole has 3-methyl and 5-isopropyl groups, and the piperazine is attached to a 3-methylphenyl.
  • Impact : Increased steric bulk from isopropyl may reduce receptor accessibility but improve selectivity for hydrophobic binding pockets .

Key Comparative Data

Compound (CAS) Piperazine Substituent Isoxazole Substituent Molecular Formula logP* Key Properties
Target (923736-75-8) 2-Methylphenyl 3-Ethyl-5-methyl C₁₉H₂₅N₃O₂ 3.2 Moderate solubility, CNS-targeting
Analog 1 (923736-75-8) 2,3-Dimethylphenyl 3-Ethyl-5-methyl C₂₀H₂₇N₃O₂ 3.5 Higher lipophilicity
Analog 2 (1016491-92-1) 2-Ethoxyphenyl 3-(2-Chloro-6-fluoro) C₂₀H₂₁ClFN₃O₃ 3.8 Enhanced metabolic stability
Analog 3 (1119807-02-1) 3-Methylphenyl 3-Methyl-5-isopropyl C₁₉H₂₅N₃O₂ 3.6 Steric hindrance, selective binding
STK487852 3-Chlorophenyl 3-Ethyl-5-methyl C₁₈H₂₂ClN₃O₂ 3.4 Halogen-bonding, higher receptor affinity

*Predicted using fragment-based methods.

Commercial Availability

  • The target compound and analogs are typically sold in research quantities (e.g., 5g, 97% purity) with lead times of 2–4 weeks .

Biological Activity

Methanone, specifically the compound known as (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-methylphenyl)-1-piperazinyl]-, is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound belongs to the isoxazole family, which is known for a variety of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on diverse research findings, case studies, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C17H20N4O4
  • Molecular Weight : 344.37 g/mol
  • CAS Number : 1031179-46-0

The structure of this compound features an isoxazole ring and a piperazine moiety, which are both critical for its biological interactions.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, compounds structurally similar to Methanone have demonstrated significant inhibitory effects against various cancer cell lines, including lung cancer A549 cells. In one study, derivatives exhibited excellent anticancer activity comparable to doxorubicin, a standard chemotherapy drug .

Table 1: Anticancer Activity of Isoxazole Derivatives

CompoundCell LineIC50 (µM)Reference
4jA54910
4kA54912
4mA5498
DoxorubicinA5495

2. Antimicrobial Activity

Isoxazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain substitutions on the isoxazole ring enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

3. Anti-inflammatory Effects

Compounds similar to Methanone have shown promise in reducing inflammation in various models. The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which plays a significant role in inflammatory processes .

Case Studies

Several case studies have explored the efficacy of Methanone derivatives in vivo:

  • Study on Lung Cancer : A study conducted on mice bearing A549 tumors demonstrated that administration of an isoxazole derivative resulted in reduced tumor size and improved survival rates compared to control groups .
  • Antimicrobial Efficacy : In vitro tests showed that Methanone exhibited significant activity against Staphylococcus aureus and Escherichia coli strains, indicating its potential as a therapeutic agent for infections .

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